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molecular formula C11H6BrClN2O B8354614 4-bromo-7-chloro-5H-pyrido[4,3-b]indol-1-ol

4-bromo-7-chloro-5H-pyrido[4,3-b]indol-1-ol

Cat. No. B8354614
M. Wt: 297.53 g/mol
InChI Key: RUTMXFDTXGWNEW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08431569B2

Procedure details

To a stirred solution of 7-chloro-2,5-dihydro-1H-pyrido[4,3-b]indol-1-one (123.5 g, 565 mmol) in DMF (941 ml) was added NBS (111 g, 621 mmol) in one portion at 5° C. The reaction exothermed. When the exotherm subsided, the ice bath was removed and the reaction was agitated at ambient temp for 40 min. The reaction mixture was poured into water (2 L) and the precipitate was filtered and washed with water. The cake was slurried in MeOH (4 L), heated to 65° C. for 1 h, and filtered through a fritted glass. The filtrate was treated with activated charcoal, heated to 65° C. for 1 h, filtered through a pad of Celite, washed with hot MeOH (2 L), and concentrated until the volume became about 300 mL. The residue was cooled to 0° C., and the precipitate was filtered, washed with MTBE, and dried to give the title compound. 1H NMR (600 MHz, CD3SOCD3) δ 12.11 (s, 1H); 11.54 (s, 1H); 8.07 (d, 1H); 7.63 (s, 1H); 7.55 (d, 1H); 7.27 (dd, 1H). LRMS (APCI) calc'd for (C11H6BrClN2O) [M+H]+, 296.9. found 296.9.
Quantity
123.5 g
Type
reactant
Reaction Step One
Name
Quantity
111 g
Type
reactant
Reaction Step One
Name
Quantity
941 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:3]=[CH:4][C:5]2[C:6]3[C:14](=[O:15])[NH:13][CH:12]=[CH:11][C:7]=3[NH:8][C:9]=2[CH:10]=1.C1C(=O)N([Br:23])C(=O)C1>CN(C=O)C>[Br:23][C:11]1[C:7]2[NH:8][C:9]3[CH:10]=[C:2]([Cl:1])[CH:3]=[CH:4][C:5]=3[C:6]=2[C:14](=[O:15])[NH:13][CH:12]=1

Inputs

Step One
Name
Quantity
123.5 g
Type
reactant
Smiles
ClC=1C=CC=2C3=C(NC2C1)C=CNC3=O
Name
Quantity
111 g
Type
reactant
Smiles
C1CC(=O)N(C1=O)Br
Name
Quantity
941 mL
Type
solvent
Smiles
CN(C)C=O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the reaction was agitated at ambient temp for 40 min
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
the ice bath was removed
ADDITION
Type
ADDITION
Details
The reaction mixture was poured into water (2 L)
FILTRATION
Type
FILTRATION
Details
the precipitate was filtered
WASH
Type
WASH
Details
washed with water
TEMPERATURE
Type
TEMPERATURE
Details
heated to 65° C. for 1 h
Duration
1 h
FILTRATION
Type
FILTRATION
Details
filtered through a fritted glass
ADDITION
Type
ADDITION
Details
The filtrate was treated with activated charcoal
TEMPERATURE
Type
TEMPERATURE
Details
heated to 65° C. for 1 h
Duration
1 h
FILTRATION
Type
FILTRATION
Details
filtered through a pad of Celite
WASH
Type
WASH
Details
washed with hot MeOH (2 L)
CONCENTRATION
Type
CONCENTRATION
Details
concentrated until the volume
TEMPERATURE
Type
TEMPERATURE
Details
The residue was cooled to 0° C.
FILTRATION
Type
FILTRATION
Details
the precipitate was filtered
WASH
Type
WASH
Details
washed with MTBE
CUSTOM
Type
CUSTOM
Details
dried

Outcomes

Product
Details
Reaction Time
40 min
Name
Type
product
Smiles
BrC1=CNC(C2=C1NC=1C=C(C=CC21)Cl)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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